molecular formula C28H56O10 B11937942 Octaethylene glycol laurate CAS No. 35179-86-3

Octaethylene glycol laurate

Cat. No.: B11937942
CAS No.: 35179-86-3
M. Wt: 552.7 g/mol
InChI Key: MWEOKSUOWKDVIK-UHFFFAOYSA-N
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Description

Polyethylene glycol-8 laurate is a nonionic emulsifier created by esterifying high-quality lauric acid with polyethylene glycols. It is a clear liquid that is soluble in water and has a pH range of 4.5-7.0 in a 3% aqueous solution. The hydrophilic-lipophilic balance value of polyethylene glycol-8 laurate is 12.8, making it oil-soluble and effective in nonaqueous systems .

Preparation Methods

Polyethylene glycol-8 laurate is synthesized by esterifying lauric acid with polyethylene glycol. The reaction typically involves heating lauric acid and polyethylene glycol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the esterification to completion . Industrial production methods often involve continuous processes with precise control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Polyethylene glycol-8 laurate primarily undergoes esterification and hydrolysis reactions. In esterification, lauric acid reacts with polyethylene glycol to form polyethylene glycol-8 laurate and water. Hydrolysis of polyethylene glycol-8 laurate can occur under acidic or basic conditions, leading to the formation of lauric acid and polyethylene glycol . The compound is stable under normal conditions but can undergo oxidation in the presence of strong oxidizing agents.

Scientific Research Applications

Polyethylene glycol-8 laurate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology, it has been studied for its role in enhancing the fermentation of Staphylococcus epidermidis, which can reduce the required dose of clindamycin against Cutibacterium acnes . In medicine, polyethylene glycol-8 laurate is used in topical formulations for its emollient and emulsifying properties. In the industry, it is used in personal care products such as bath oils, conditioners, creams, lotions, makeup, ointments, shampoos, and sunscreens .

Mechanism of Action

The mechanism of action of polyethylene glycol-8 laurate involves its ability to act as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. In biological systems, polyethylene glycol-8 laurate can enhance the probiotic activity of Staphylococcus epidermidis by providing a carbon source for fermentation. This fermentation process can inhibit the growth of Cutibacterium acnes and reduce inflammation .

Comparison with Similar Compounds

Polyethylene glycol-8 laurate is similar to other polyethylene glycol esters, such as polyethylene glycol-8 dilaurate and polyethylene glycol-8 stearate. These compounds share similar emulsifying and surfactant properties but differ in their fatty acid components. Polyethylene glycol-8 laurate is unique in its ability to enhance the fermentation of Staphylococcus epidermidis, which is not observed with other polyethylene glycol esters . Similar compounds include:

Polyethylene glycol-8 laurate stands out due to its specific applications in enhancing probiotic activity and its effectiveness in nonaqueous systems.

Properties

CAS No.

35179-86-3

Molecular Formula

C28H56O10

Molecular Weight

552.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3

InChI Key

MWEOKSUOWKDVIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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